4-(4-Chloro-phenoxymethyl)-benzylamine
Description
4-(4-Chloro-phenoxymethyl)-benzylamine is a substituted benzylamine derivative featuring a 4-chlorophenoxymethyl group attached to the benzylamine core.
Benzylamine derivatives are widely explored in medicinal and agrochemical research due to their versatility as building blocks. For instance, 4-chlorobenzylamine is a known thrombin inhibitor , and substituted benzylamines have been optimized as SARS-CoV-2 RdRp inhibitors . The phenoxymethyl substitution in the target compound may confer unique steric and electronic properties, making it a candidate for further pharmacological or material science applications.
Properties
Molecular Formula |
C14H14ClNO |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
[4-[(4-chlorophenoxy)methyl]phenyl]methanamine |
InChI |
InChI=1S/C14H14ClNO/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8H,9-10,16H2 |
InChI Key |
UVYLDDWHYMYQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the structural features and molecular weights of 4-(4-Chloro-phenoxymethyl)-benzylamine with related benzylamine derivatives:
Table 1: Structural Comparison of Benzylamine Derivatives
*Calculated based on formula C₁₄H₁₃ClNO.
Key Observations :
- Steric Effects: The phenoxymethyl group introduces steric bulk, which may hinder interactions in biological systems compared to simpler derivatives like 4-chlorobenzylamine .
Discussion :
- Unlike 4-chlorobenzylamine, which directly inhibits thrombin, the phenoxymethyl group may redirect activity toward other serine proteases or non-enzymatic targets .
Implications for Target Compound :
- The aldoxime reduction method could be adapted for synthesizing this compound by substituting methyl with chloro precursors.
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